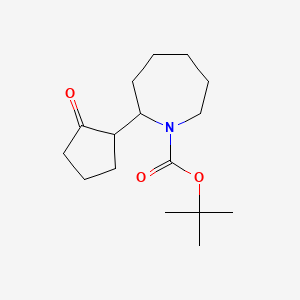

tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate

CAS No.:

Cat. No.: VC15915098

Molecular Formula: C16H27NO3

Molecular Weight: 281.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H27NO3 |

|---|---|

| Molecular Weight | 281.39 g/mol |

| IUPAC Name | tert-butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate |

| Standard InChI | InChI=1S/C16H27NO3/c1-16(2,3)20-15(19)17-11-6-4-5-9-13(17)12-8-7-10-14(12)18/h12-13H,4-11H2,1-3H3 |

| Standard InChI Key | BSNQLZMGLCTBIL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCCC1C2CCCC2=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features an azepane ring (a seven-membered saturated nitrogen heterocycle) substituted at the 2-position with a 2-oxocyclopentyl group. The nitrogen atom is further protected by a Boc group, enhancing stability during synthetic manipulations. Key structural identifiers include:

-

IUPAC Name: tert-butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate

-

Canonical SMILES:

-

InChIKey:

| Property | Value (Analogous Compounds) | Source |

|---|---|---|

| Boiling Point | 110–115°C (1.0 Torr) | |

| Molecular Weight | 281.39 g/mol | |

| Solubility | Likely soluble in DCM, THF |

The Boc group’s steric bulk and electron-withdrawing nature influence solubility and reactivity, making the compound amenable to polar aprotic solvents .

Synthesis and Reaction Pathways

Multi-Step Synthesis

The synthesis typically involves three stages (Figure 1):

-

Azepane Ring Formation: Cyclization of linear precursors via ring-closing metathesis (RCM) using Grubbs catalysts .

-

Cyclopentanone Attachment: Michael addition or alkylation strategies to introduce the 2-oxocyclopentyl group.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate to install the Boc group at the azepane nitrogen.

A representative protocol involves:

-

Reactants: tert-butyl di(but-3-en-1-yl)carbamate (1.00 g, 4.44 mmol)

-

Catalyst: Grubbs 1st generation (238 mg, 0.289 mmol)

-

Conditions: Reflux in dichloromethane (DCM) at 45°C for 2 hours .

Key Reactions

-

Epoxidation: Treatment with m-chloroperbenzoic acid (mCPBA) in DCM at -60°C to 20°C introduces epoxide functionalities .

-

Deprotection: Acidic conditions (e.g., trifluoroacetic acid) remove the Boc group, yielding free amines for further functionalization.

Applications in Pharmaceutical and Materials Science

Drug Intermediate

The compound’s rigid bicyclic framework makes it a valuable scaffold in fragment-based drug discovery (FBLD). Potential applications include:

-

Kinase Inhibitors: Analogous azepanes are explored as tropomyosin receptor kinase (TRK) inhibitors .

-

Central Nervous System (CNS) Agents: The Boc group enhances blood-brain barrier permeability.

Materials Science

The tert-butyl group imparts thermal stability, suggesting utility in:

-

Polymer Additives: Enhancing rigidity in polyamides.

-

Coordination Chemistry: As ligands for transition metal catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume